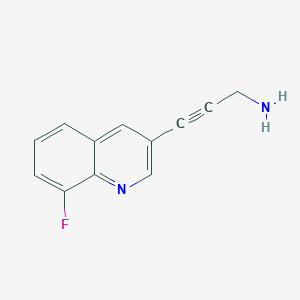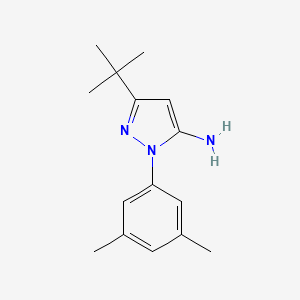
3-Amino-6-bromo-5-chloro-2-methylbenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-6-bromo-5-chloro-2-methylbenzoic acid is an organic compound with the molecular formula C8H7BrClNO2. It is a derivative of benzoic acid, characterized by the presence of amino, bromo, chloro, and methyl substituents on the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-6-bromo-5-chloro-2-methylbenzoic acid typically involves multi-step organic reactions. One common method starts with the bromination and chlorination of 2-methylbenzoic acid, followed by nitration and subsequent reduction to introduce the amino group. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as N-chlorosuccinimide (NCS) for selective halogenation .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for efficient production.
Types of Reactions:
Substitution Reactions: The compound undergoes nucleophilic substitution reactions, particularly at the halogenated positions. For example, the bromo and chloro groups can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to form various derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, utilizing palladium catalysts and boron reagents.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products:
- Substituted benzoic acids with various functional groups.
- Coupled products with extended aromatic systems.
Wissenschaftliche Forschungsanwendungen
3-Amino-6-bromo-5-chloro-2-methylbenzoic acid is utilized in several scientific research areas:
Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the study of enzyme inhibitors and receptor binding due to its structural similarity to biologically active compounds.
Industry: Used in the production of dyes, pigments, and agrochemicals.
Wirkmechanismus
The compound exerts its effects through interactions with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the halogen atoms can participate in halogen bonding. These interactions can influence the activity of enzymes or receptors, leading to specific biological responses. The exact pathways involved depend on the specific application and target molecule.
Vergleich Mit ähnlichen Verbindungen
- 2-Amino-5-chloro-3-methylbenzoic acid
- 2-Amino-3-bromo-5-methylbenzoic acid
- 3-Amino-5-methoxybenzoic acid
Comparison: 3-Amino-6-bromo-5-chloro-2-methylbenzoic acid is unique due to the presence of both bromo and chloro substituents, which provide distinct reactivity patterns compared to similar compounds. The combination of these substituents with the amino and methyl groups allows for a broader range of chemical transformations and applications.
Eigenschaften
Molekularformel |
C8H7BrClNO2 |
|---|---|
Molekulargewicht |
264.50 g/mol |
IUPAC-Name |
5-amino-2-bromo-3-chloro-6-methylbenzoic acid |
InChI |
InChI=1S/C8H7BrClNO2/c1-3-5(11)2-4(10)7(9)6(3)8(12)13/h2H,11H2,1H3,(H,12,13) |
InChI-Schlüssel |
DJPMSQZYSHXXCW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C=C1N)Cl)Br)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;(3S)-piperidine-3-carboxylic acid](/img/structure/B13151821.png)

![1-{3-[(4-Methylphenyl)methoxy]phenyl}piperazine](/img/structure/B13151840.png)




